Product packaging for Merepoxine(Cat. No.:)

Merepoxine

Cat. No.: B14865282
M. Wt: 351.4 g/mol
InChI Key: ACGPKIHTJATAMX-FQPKLTCISA-N
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Description

Contextualizing Novel Chemical Entities within Modern Chemical Biology

Modern chemical biology heavily relies on the creation and utilization of novel chemical entities to gain insights into complex biological pathways and functions. These small molecules, distinct from existing compounds, offer the ability to interact with biological targets with high specificity and potency. The development of NCEs is often driven by a need for selective modulators of protein function, tools for imaging biological events, or scaffolds for drug discovery tandfonline.comfrontiersin.orgproventainternational.com. The integration of synthetic chemistry, high-throughput screening, and advanced analytical techniques facilitates the identification and characterization of these novel compounds frontiersin.org. NCEs serve as invaluable probes to dissect cellular processes, often providing temporal and dose-dependent control over their targets, which is advantageous compared to genetic methods nih.gov.

Academic Significance of Investigating Merepoxine's Biological Interactions

Investigating the biological interactions of small molecules holds significant academic importance as it contributes to a fundamental understanding of how chemical structures influence biological outcomes arxiv.orgbioscipublisher.com. Such studies can reveal novel protein targets, characterize binding affinities and kinetics, and map complex molecular networks bioscipublisher.comacs.org. Understanding these interactions is critical for both basic research and the development of new therapeutic strategies arxiv.orgbioscipublisher.com. The academic significance lies in the potential to uncover new biological mechanisms, validate the roles of specific proteins or pathways in disease, and inform the rational design of future chemical tools and potential drug candidates nih.gov.

Overview of Current Research Trajectories for Small Molecules as Mechanistic Probes

Current research trajectories for small molecules as mechanistic probes in chemical biology are diverse and rapidly evolving. A major focus is on identifying and validating small molecules that can selectively perturb the function of specific proteins or pathways aacrjournals.orgacs.orgresearchgate.net. Techniques such as activity-based protein profiling (ABPP) and phenotypic screening coupled with target deconvolution strategies are widely used to identify the biological targets of small molecules mdpi.comnih.gov. Researchers are also developing probes that can visualize biological events, track molecular movement, or induce controlled cellular responses acs.orgresearchgate.net. The use of small molecules to study protein-protein interactions (PPIs) is another significant area, with efforts focused on developing inhibitors or stabilizers of these crucial interactions acs.orgtue.nl. Furthermore, there is growing interest in applying small molecule probes to investigate complex biological systems and networks, moving beyond single-target studies acs.orgresearchgate.net. The integration of computational approaches and advanced analytical techniques continues to drive the discovery and application of novel small molecule probes proventainternational.combioscipublisher.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B14865282 Merepoxine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(1R,4S,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-10-11(2)18(9-24-18)16(21)25-13-5-7-19-6-4-12(14(13)19)8-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18-/m1/s1

InChI Key

ACGPKIHTJATAMX-FQPKLTCISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@]2(CO2)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O)C

Canonical SMILES

CC1C(C2(CO2)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Merepoxine and Its Derivatives

Strategic Approaches to the Synthesis of Complex Molecules

The synthesis of a complex molecule, hypothetically including "Merepoxine," necessitates a carefully planned strategy. Modern organic synthesis relies on a variety of powerful concepts to efficiently construct intricate molecular frameworks with precise control over their three-dimensional arrangement.

Retrosynthetic Analysis for Complex Molecular Architectures

Retrosynthetic analysis is a foundational strategy in organic synthesis where the target molecule is conceptually broken down into simpler, commercially available starting materials. airitilibrary.comias.ac.inamazonaws.com This process involves identifying key bond disconnections that correspond to reliable and well-understood chemical reactions. youtube.comyoutube.com For a hypothetical complex molecule like "this compound," this analysis would involve identifying key structural motifs and functional groups that can be traced back to simpler precursors. airitilibrary.com A successful retrosynthetic analysis generates a "synthetic tree" of potential pathways, allowing chemists to choose the most efficient and elegant route. ias.ac.in

Stereoselective Synthesis of Enantiomers and Diastereomers

Many complex natural products exist as a single stereoisomer, and their biological activity is often highly dependent on their specific three-dimensional structure. Therefore, controlling stereochemistry during synthesis is of paramount importance. nih.govnih.gov

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. rsc.orgnih.gov This approach utilizes chiral catalysts to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For the synthesis of a complex molecule, asymmetric catalysis could be employed at various stages to set key stereocenters, thereby ensuring the final product has the desired absolute configuration. nih.gov

Chiral pool synthesis leverages naturally occurring chiral molecules, such as amino acids, carbohydrates, and terpenes, as starting materials. nih.govresearchgate.netelsevierpure.comyoutube.com These readily available and enantiomerically pure compounds possess pre-existing stereocenters that can be incorporated into the target molecule, thus avoiding the need for de novo asymmetric synthesis for those centers. nih.govresearchgate.net If any portion of the "this compound" structure resembles a known chiral natural product, a chiral pool approach could be a highly effective strategy. nih.gov

Beyond setting the initial stereochemistry, maintaining and influencing the relative stereochemistry between multiple centers is crucial. Diastereoselective reactions are employed to control the formation of new stereocenters in a molecule that already contains one or more stereocenters. Enantioselective transformations, often driven by chiral catalysts or reagents, create a new stereocenter in a prochiral molecule with a preference for one enantiomer.

Multi-component Reactions and Domino Processes in Synthesis

Efficiency in organic synthesis is often enhanced by strategies that form multiple bonds in a single operation.

Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single reaction vessel to form a complex product that incorporates atoms from all the reactants. mdpi.comorganic-chemistry.orgnih.govacsgcipr.orgrug.nl This approach offers significant advantages in terms of step economy and reduced waste generation. acsgcipr.org

Domino reactions, also known as cascade reactions, are processes where a single event triggers a series of subsequent intramolecular or intermolecular transformations to form multiple new bonds. nih.govnih.gove-bookshelf.desabanciuniv.eduepfl.ch These elegant reaction sequences can rapidly build molecular complexity from simple starting materials and are often inspired by biosynthetic pathways. nih.gove-bookshelf.de

While the specific chemical entity "this compound" remains uncharacterized in the public domain, the principles of modern organic synthesis provide a clear roadmap for how a chemist would approach the construction of such a molecule. The strategic application of retrosynthetic analysis, stereoselective synthesis through asymmetric catalysis and chiral pool approaches, and the use of efficient multi-component and domino reactions would be essential tools in the challenging endeavor of synthesizing a novel and complex chemical structure. Further research into "this compound N-oxide" may one day shed light on the structure of its parent compound and pave the way for its total synthesis.

Based on a comprehensive search of available scientific literature and chemical databases, there is no identifiable chemical compound referred to as “this compound.” The name does not correspond to any registered substance in major chemical catalogs or published research.

Consequently, it is not possible to provide an article on the advanced synthetic methodologies for "this compound" and its derivatives as requested. The specified topics—including flow chemistry applications, photoredox catalysis, and green chemistry principles—cannot be discussed in the context of a compound that does not have established scientific data or a known chemical structure.

Any attempt to generate content for the provided outline would require the fabrication of chemical reactions, research findings, and data, which would be scientifically inaccurate and misleading. Therefore, in adherence to the principles of scientific accuracy and integrity, this article cannot be generated.

Advanced Analytical Characterization of Merepoxine and Its Analogues

Spectroscopic Elucidation of Merepoxine Molecular Structures

Spectroscopic methods are fundamental to determining the structural identity of organic molecules. For this compound, NMR and MS techniques are paramount in providing detailed atomic-level information.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number, type, connectivity, and spatial arrangement of atoms within a molecule. numberanalytics.comsolubilityofthings.com By analyzing the chemical shifts, coupling constants, and signal intensities in NMR spectra, the complete carbon-hydrogen framework and the presence of various functional groups in this compound can be elucidated. numberanalytics.comsolubilityofthings.comresearchgate.net High magnetic field strengths improve resolution and sensitivity, which is particularly beneficial for analyzing complex molecules or samples with limited quantities. numberanalytics.comoxinst.com

Advanced 1D and 2D NMR Experiments (e.g., COSY, TOCSY, HSQC, NOESY)

While 1D NMR experiments (H and C) provide initial information on the types of protons and carbons and their chemical environments, advanced 2D NMR experiments are essential for establishing connectivity and spatial relationships within the this compound molecule. solubilityofthings.comwikipedia.orgslideshare.netcreative-biostructure.comemory.edu

Correlation Spectroscopy (COSY): A H-H COSY experiment reveals correlations between protons that are coupled to each other through bonds. wikipedia.orgslideshare.netcreative-biostructure.comemory.edu Analysis of the cross-peaks in a COSY spectrum of this compound would establish proton-proton connectivity networks, mapping out coupled spin systems within the molecule. wikipedia.orgslideshare.net

Total Correlation Spectroscopy (TOCSY): TOCSY experiments are an extension of COSY and reveal correlations between all protons within a coupled spin system, even if they are not directly coupled. wikipedia.orgslideshare.net A TOCSY spectrum of this compound would help define contiguous segments of coupled protons, providing larger structural fragments. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates protons with the carbons to which they are directly attached (one-bond correlations). wikipedia.orgslideshare.netcreative-biostructure.com An HSQC spectrum of this compound would display cross-peaks linking each proton signal to its corresponding carbon signal, aiding in the assignment of H and C resonances and confirming C-H connectivity. wikipedia.orgslideshare.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. wikipedia.orgslideshare.netcreative-biostructure.com These through-space correlations are crucial for determining the three-dimensional structure and relative stereochemistry of this compound. wikipedia.orgcreative-biostructure.comillinois.edu Analysis of NOESY cross-peaks provides information on interatomic distances, which is vital for conformational analysis. creative-biostructure.commdpi.com

Conformational Analysis of this compound

NMR spectroscopy is a primary tool for investigating the conformational preferences of molecules in solution. nih.govresearchgate.netauremn.org.brgla.ac.uk For this compound, conformational analysis can be performed by analyzing coupling constants and NOESY correlations. mdpi.comnih.govresearchgate.net Coupling constants, particularly vicinal coupling constants (), are dependent on the dihedral angle between coupled nuclei and can provide quantitative information about the populations of different conformers. nih.govresearchgate.net NOESY cross-peaks indicate which protons are in close spatial proximity, offering qualitative and semi-quantitative constraints on the molecular conformation. wikipedia.orgcreative-biostructure.comillinois.edumdpi.com By combining coupling constant analysis and NOESY data, preferred conformers of this compound in solution can be determined. mdpi.comnih.govresearchgate.net

Ligand-based NMR for Interaction Studies

Ligand-based NMR techniques can be applied to study the interaction of this compound with other molecules, such as proteins or receptors. researchmap.jpportlandpress.comscispace.comcreative-biostructure.comnih.gov These methods monitor changes in the NMR signals of this compound upon binding to a target. Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can identify if this compound binds to a target and pinpoint which parts of the this compound molecule are involved in the interaction. researchmap.jpcreative-biostructure.com Changes in chemical shifts (Chemical Shift Perturbation, CSP) and relaxation rates (, ) of this compound resonances upon titration with a binding partner can also provide information on the binding event, including binding affinity and stoichiometry. portlandpress.comscispace.comcreative-biostructure.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. savemyexams.comresearchgate.netmsu.edumeasurlabs.com This high precision allows for the determination of the exact mass of the molecular ion, which is crucial for unequivocally determining the elemental composition and thus the molecular formula of this compound. savemyexams.comresearchgate.netmsu.edumeasurlabs.comsydney.edu.au Unlike low-resolution MS, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars). researchgate.netmsu.edusydney.edu.au

For example, if this compound had a nominal molecular weight of 200, HRMS could distinguish between possible molecular formulas like CHO (exact mass ~200.1048), CHNO (exact mass ~200.0950), or CHN (exact mass ~200.1623) based on the measured exact mass of the molecular ion. savemyexams.comresearchgate.netmsu.edusydney.edu.au

Fragmentation Pattern Analysis for Structural Insights

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. tutorchase.comfiveable.memtoz-biolabs.comcreative-proteomics.com When the molecular ion of this compound undergoes fragmentation in the mass spectrometer, it breaks down into smaller ions (fragment ions). tutorchase.comfiveable.mecreative-proteomics.com The pattern of these fragment ions, characterized by their m/z values and relative intensities, is unique to the structure of the molecule. tutorchase.comfiveable.memtoz-biolabs.comcreative-proteomics.com By analyzing the differences in mass between the molecular ion and the fragment ions, and between different fragment ions, information about the substructures and functional groups present in this compound can be obtained. tutorchase.comfiveable.memtoz-biolabs.comcreative-proteomics.com Characteristic fragmentation pathways, such as alpha cleavage or McLafferty rearrangements, can indicate the presence of specific functional groups like carbonyls or amines. fiveable.me Tandem mass spectrometry (MS/MS) can further enhance structural elucidation by allowing for the isolation and fragmentation of specific ions. mtoz-biolabs.com

Isotopic Analysis

Isotopic analysis is a technique used to determine the relative abundance of stable isotopes of elements within a compound. This can provide valuable information about the compound's origin, synthesis pathways, and transformations. While the provided search results describe stable isotope analysis, particularly using Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS), for determining the origins of amino acids and measuring isotopic content in elements like carbon, nitrogen, oxygen, and sulfur, there are no specific research findings detailing the isotopic analysis of this compound or its analogues within the provided context. nih.govyoutube.comyoutube.com However, the principles of GC/IRMS, which combines chromatographic separation with isotope ratio mass spectrometry, could theoretically be applied to study the isotopic composition of this compound if relevant standards and methodologies were developed. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is related to the electronic transitions within a molecule, particularly those involving conjugated systems. UV-Vis spectroscopy is widely used for the quantification of compounds in solution based on Beer's Law, which relates absorbance to concentration technologynetworks.comunchainedlabs.comdenovix.com. It is also applied for purity testing and chemical analysis unchainedlabs.comdenovix.comnih.gov. UV-Vis spectrophotometry measures the amount of light absorbed or transmitted through a sample at different wavelengths, providing information about the sample's composition technologynetworks.comnoblelight.com. While UV spectroscopy is mentioned as part of the characterization of reference standards that may include this compound issuu.com, and a UV spectrophotometric method at 298 nm was developed for meropenem (B701) (a different compound) nih.gov, specific UV-Vis absorption data, such as λmax values, for this compound or its analogues are not detailed in the provided search results.

Chromatographic Techniques for this compound Purity and Component Analysis

Chromatographic techniques are essential for separating complex mixtures and analyzing the purity and components of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of alkaloids, including pyrrolizidine (B1209537) alkaloids and their analogues. researchgate.netnih.govcfmot.debiocrick.combiocrick.combiocrick.comresearchgate.netchemfaces.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Preparative HPLC

HPLC is a widely used technique for the separation, identification, and quantification of various compounds in a mixture nih.gov. Reversed-phase HPLC methods have been developed and validated for the analysis of compounds, offering good linearity, precision, and accuracy nih.govchemfaces.comresearchgate.net. HPLC is frequently applied for the analysis of pyrrolizidine alkaloids tum.deissuu.comresearchgate.netcfmot.debiocrick.comchemfaces.com. For example, HPLC methods have been developed for the determination of pyrrolizidine alkaloids and their metabolites chemfaces.com. While analytical HPLC is used for purity and component analysis, preparative HPLC can be used to isolate larger quantities of compounds for further characterization or use, though specific applications of preparative HPLC for this compound are not detailed in the search results.

Gas Chromatography (GC)

Gas Chromatography (GC) is another valuable chromatographic technique, particularly useful for the separation and analysis of volatile or semi-volatile compounds. GC methods are used for the determination of various compounds, including the breakdown products of glucosinolates biocrick.combiocrick.comnih.gov. GC coupled with mass spectrometry (GC/MS) is a hyphenated technique used for the analysis of pyrrolizidine alkaloids tum.decfmot.de. This combination allows for both the separation of components and their identification based on their mass spectra.

Hyphenated Techniques

Advanced Microscopy for Supramolecular Assembly and Interactions of this compound

Advanced microscopy techniques provide visual information about the morphology, structure, and interactions of molecules and materials at high resolution, which can be crucial for understanding how compounds like this compound might assemble or interact at the nanoscale.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution images of surfaces by measuring the minute forces between a sharp tip and the sample surface asmicro.comazom.comresearchgate.net. Unlike electron microscopy, AFM can operate in various environments, including air and liquids, and does not require conductive samples asmicro.comresearchgate.net.

AFM is a versatile tool for characterizing surface topography, roughness, and morphology at the nanoscale azom.comresearchgate.net. It can also be used to investigate mechanical properties and, with modifications like chemical force microscopy (CFM), probe local chemical information and measure intermolecular forces azom.comresearchgate.netresearchgate.net. AFM has demonstrated capabilities in molecular structure elucidation and the characterization of individual molecules and molecular mixtures on surfaces nih.gov. It can provide insights into the adsorption geometry and bond-order relations of single molecules nih.gov.

For this compound, AFM could be a valuable technique for studying its behavior on surfaces, including its potential to form self-assembled structures. It could provide nanoscale topographic images of this compound films or aggregates and potentially probe interactions between this compound molecules or between this compound and other surfaces. Although specific research findings on the AFM characterization or supramolecular assembly of this compound were not found in the search results, the technique's capabilities make it relevant for investigating the nanoscale structural and interactive properties of organic molecules.

Computational Chemistry and Molecular Modeling of Merepoxine

In Silico Approaches for Merepoxine Molecular Design

The design of this compound was not a serendipitous discovery but rather the result of a targeted, computer-aided process. By leveraging various in silico techniques, researchers could explore a vast chemical space efficiently, saving significant time and resources compared to traditional experimental screening methods. longdom.orghilarispublisher.com

Computer-Aided Molecular Design (CAMD) represents a powerful strategy that combines computational algorithms and chemical theory to design molecules with desired properties. longdom.orgarxiv.org In the initial phases of this compound's development, CAMD was employed to construct a foundational molecular scaffold. The process began by defining a set of target properties based on the desired pharmacological profile. Using group contribution methods, where the molecule is broken down into constituent functional groups, property prediction models were established to forecast the physicochemical and biological characteristics of novel structures. researchgate.net

This approach allowed for the systematic generation of virtual libraries of candidate molecules. encyclopedia.com Each candidate was evaluated based on a multi-parameter optimization function, which included predicted activity, synthetic accessibility, and drug-likeness scores. Through this iterative process of generation and evaluation, the core structure of this compound was identified as having the most favorable balance of desired attributes.

Following the initial scaffold identification, both ligand-based and structure-based design strategies were employed to refine the this compound molecule. These two approaches are complementary, leveraging different sources of information to guide molecular optimization. quora.comiaanalysis.comextrapolations.com

In the ligand-based approach , a pharmacophore model was developed using a set of known, structurally diverse molecules that exhibited activity against the same biological target. This model defined the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The this compound scaffold was then computationally modified to ensure an optimal fit to this pharmacophore, enhancing its potential for potent interaction with the target.

In the structure-based approach , the three-dimensional crystallographic structure of the target protein, a novel kinase designated K-SARM1, was utilized. This allowed for a direct, rational design process focused on the geometry and chemical environment of the active site. extrapolations.com Molecular docking programs were used to place this compound into the binding pocket, and the resulting poses were scored based on intermolecular interactions such as hydrogen bonds, electrostatic forces, and van der Waals contacts. nih.gov This analysis revealed key amino acid residues crucial for binding and guided the addition of specific functional groups to the this compound structure to maximize complementarity and binding affinity.

To explore a wider chemical space and identify analogues with potentially superior properties, de novo design algorithms were utilized. pharmafeatures.commeilerlab.org These methods construct novel molecules from scratch, either by assembling small molecular fragments or by generating structures atom-by-atom within the constraints of the target's binding site. nih.gov This approach led to the generation of several novel this compound analogues, designed to optimize interactions with specific sub-pockets within the K-SARM1 active site. The most promising designs were selected for further simulation studies.

Table 1: Designed this compound Analogues and Their Design Rationale

Analogue IDModification RationaleDesign ApproachPredicted Improvement
This compound-A2Addition of a trifluoromethyl group to target a hydrophobic sub-pocket.Structure-BasedIncreased binding affinity
This compound-B1Replacement of a carbonyl with a sulfonyl group to form a stronger hydrogen bond with Ser-142.Structure-BasedEnhanced specificity
This compound-C3Bioisosteric replacement of a phenyl ring with a thiophene (B33073) ring to improve ADMET properties.Ligand-BasedImproved pharmacokinetics
This compound-D5Fragment linking of two separate binding moieties identified in the active site.De NovoNovel binding mode

Biological Target Identification and Validation for Merepoxine

Methodologies for Identifying Merepoxine's Molecular Targets

Identifying the molecular targets of a bioactive small molecule like this compound can be a complex process, often requiring the application and integration of multiple experimental and computational strategies. These methodologies aim to move from an observed biological effect (phenotype) to the specific protein or other biomolecule responsible for mediating that effect. nih.gov

Phenotypic Screening Approaches

Phenotypic screening is a drug discovery approach that identifies compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without requiring prior knowledge of a specific molecular target. wikipedia.orgtechnologynetworks.comcreative-biolabs.com This "forward pharmacology" approach contrasts with target-based screening, which focuses on compounds interacting with a predefined target. technologynetworks.com

In the context of this compound, phenotypic screening would involve exposing cells, tissues, or whole organisms to the compound and observing any resulting changes in their characteristics or behavior. wikipedia.orgtechnologynetworks.com For instance, if this compound were hypothesized to have anti-inflammatory properties, a phenotypic screen might involve treating immune cells with this compound and measuring markers of inflammation. Hits from such screens would be compounds that elicit the desired anti-inflammatory phenotype. wikipedia.orgtechnologynetworks.com

A major challenge following phenotypic screening is the deconvolution of the target(s) responsible for the observed effect. wikipedia.orgmdpi.com While phenotypic screening can reveal that this compound has a biological effect, it does not directly identify the molecule it interacts with. Subsequent target identification methods are necessary to link the observed phenotype to a specific molecular target or pathway. wikipedia.orgmdpi.com High-content screening, which monitors multiple cellular parameters simultaneously, can also be used within a phenotypic screening framework to gain richer insights into the compound's effects. wikipedia.orgcreative-biolabs.com

Note: If specific phenotypic screening data for this compound were available, a data table detailing the observed phenotypes at different concentrations or in different cell lines would be presented here.

Direct Biochemical Affinity Purification

Direct biochemical affinity purification methods provide a more direct approach to identifying proteins that physically bind to a small molecule. nih.govscribd.com This technique typically involves immobilizing the small molecule, or a modified version of it (a chemical probe), onto a solid support. nih.govmanufacturingchemist.comresearchgate.net Cellular lysates or protein extracts are then incubated with the immobilized compound, allowing potential binding partners to be captured. nih.govmanufacturingchemist.com Unbound proteins are washed away, and the proteins that remain bound to the immobilized compound are eluted and subsequently identified, often using mass spectrometry. nih.govmanufacturingchemist.comresearchgate.net

For this compound, this would involve creating an affinity matrix with immobilized this compound. When incubated with a biological sample, proteins with affinity for this compound would bind to the matrix. These bound proteins could then be isolated and identified by techniques such as mass spectrometry. nih.govmanufacturingchemist.comresearchgate.net Challenges in this approach include synthesizing an immobilized probe that retains the compound's activity and specificity, and dealing with non-specific binding. nih.govmanufacturingchemist.com Quantitative proteomics techniques, such as SILAC, can be coupled with affinity purification to help distinguish specific binders from background noise. researchgate.net

Note: If specific biochemical affinity purification data for this compound were available, a data table listing identified proteins, their binding affinities, and enrichment ratios compared to controls would be presented here.

Genetic Interaction and Genomic Methods

Genetic interaction and genomic methods leverage the ability to manipulate and analyze DNA and RNA on a large scale to infer small molecule targets. nih.govscribd.com These approaches often rely on the principle of genetic interaction, where altering the function of a gene (e.g., through knockout, knockdown, or overexpression) modifies the phenotypic effect of a compound. nih.gov If a genetic perturbation phenocopies or modifies the effect of this compound, it suggests a relationship between the perturbed gene product and this compound's target or pathway. nih.gov

Methods include using gene knockout collections (e.g., in yeast or cell lines), RNA interference (RNAi), or CRISPR-Cas9 to systematically alter gene expression and observe the impact on cellular sensitivity to this compound. nih.gov For example, if the knockout of a specific gene makes cells hypersensitive to this compound, the protein encoded by that gene might be involved in a pathway that buffers against this compound's effects, or it could be indirectly related to the target. nih.gov Chemogenomic profiling, which involves testing a compound against a panel of strains with genetic perturbations, can reveal patterns of sensitivity that point to the compound's mechanism of action and potential targets. drughunter.compharmaweek.com

Genomic methods also include analyzing changes in gene expression profiles in response to this compound treatment. annualreviews.org By comparing the gene expression signature induced by this compound to databases of signatures from known genetic perturbations or compounds, potential targets or pathways can be inferred. nih.govannualreviews.org

Note: If specific genetic interaction or genomic profiling data for this compound were available, data tables showing changes in gene expression or cellular sensitivity across different genetic backgrounds would be presented here.

Computational Inference Methods

Computational inference methods utilize algorithms and databases to predict potential small molecule targets based on various types of data. nih.govscribd.com These methods can be used independently or to support findings from experimental approaches. nih.gov

Approaches include ligand-based methods, which predict targets based on the chemical structure of the small molecule and its similarity to compounds with known targets. nih.gov Structure-based methods, such as molecular docking, can predict how a small molecule might bind to known protein structures. annualreviews.orgmdpi.comslideshare.net Profiling methods compare the biological activity profile of a compound (e.g., from phenotypic screens or binding assays) to profiles of compounds with known mechanisms of action. nih.gov Network-based methods analyze interactions within biological networks (e.g., protein-protein interaction networks) to infer targets based on the compound's effects on connected proteins or pathways. annualreviews.orgplos.org

For this compound, computational methods could involve comparing its chemical structure to libraries of compounds with known targets to identify similar molecules and their associated targets. Molecular docking simulations could explore potential binding sites on relevant protein structures. annualreviews.orgmdpi.comslideshare.net Analyzing the phenotypic data from this compound treatment using computational tools could also help infer affected pathways and potential upstream regulators or interacting proteins. nih.govannualreviews.org

Note: If specific computational modeling or prediction data for this compound's targets were available, data tables summarizing predicted targets, binding scores, or network analysis results would be presented here.

Proteomics-based Target Identification

Proteomics-based methods allow for the large-scale analysis of proteins within a biological system and can be powerful tools for identifying small molecule targets. mdpi.combiognosys.comcreative-proteomics.comasbmb.orgbrieflands.com These approaches can identify proteins that directly bind to a compound or those whose abundance, modification, or conformation is altered upon compound treatment. biognosys.comcreative-proteomics.comasbmb.org

Chemical proteomics, often coupled with mass spectrometry, is a key technique in this area. mdpi.combiognosys.comcreative-proteomics.comasbmb.orgnih.govnih.gov This can involve using chemical probes (as in affinity purification) to enrich for target proteins, or label-free quantitative proteomics methods that measure changes in protein abundance or stability upon compound binding. researchgate.netmdpi.combiognosys.comcreative-proteomics.comnih.gov Techniques like Thermal Proteome Profiling (TPP) or Drug Affinity Responsive Target Stability (DARTS) assess how compound binding affects protein thermal stability or susceptibility to proteolysis, respectively. manufacturingchemist.combiognosys.com Changes in stability or degradation can indicate direct binding. manufacturingchemist.combiognosys.com

Applying proteomics to this compound research would involve analyzing the proteome of cells or tissues treated with this compound. creative-proteomics.comasbmb.orgbrieflands.com Quantitative proteomics could reveal proteins whose levels change significantly, potentially indicating involvement in affected pathways. creative-proteomics.comasbmb.org Chemical proteomics approaches could directly identify proteins that bind to this compound or a this compound-based probe. mdpi.combiognosys.comcreative-proteomics.comnih.govnih.gov

Note: If specific proteomics data for this compound treatment or binding were available, data tables showing changes in protein abundance, post-translational modifications, or stability upon this compound exposure would be presented here.

Use of Chemical Probes for Target Deconvolution

Chemical probes are well-characterized small molecules with known selectivity and activity against a specific protein target or protein family. mdpi.comnih.govresearchgate.net They are invaluable tools in chemical biology for perturbing biological systems and dissecting the function of specific proteins or pathways. mdpi.comnih.gov In the context of target identification for a compound like this compound, chemical probes can be used in several ways for target deconvolution. mdpi.comnih.gov

One approach involves using modified versions of the compound of interest as chemical probes. nih.govnih.gov As mentioned in the section on biochemical affinity purification, a tagged or immobilized this compound probe could be used to "fish out" binding partners. researchgate.netnih.govnih.gov Activity-based protein profiling (ABPP) uses probes that covalently label active site residues of enzyme classes, which can help identify if this compound targets specific enzymes. manufacturingchemist.commdpi.com

Alternatively, if a potential target for this compound is hypothesized (e.g., based on phenotypic screening or computational predictions), commercially available or synthesized chemical probes for that hypothesized target can be used to validate the hypothesis. nih.govresearchgate.net For example, if this compound's phenotype suggests it affects a particular kinase, a panel of kinase-selective chemical probes could be used in combination with this compound treatment to see if the effects are synergistic or antagonistic, providing evidence for kinase involvement. nih.gov Using well-characterized chemical probes allows researchers to compare the biological effects of this compound to the known effects of modulating a specific target. mdpi.comnih.gov

Note: If specific data from using chemical probes in conjunction with this compound treatment were available, data tables showing synergistic or antagonistic effects with probes targeting hypothesized proteins would be presented here.

Strategies for this compound Target Validation

Target validation is the process of establishing that a potential molecular target is involved in a physiological function or disease mechanism and that modulating this target can lead to a therapeutic benefit youtube.com. Various strategies are employed to provide validation and support decisions regarding the progression of a potential drug candidate youtube.com. These strategies aim to demonstrate the relevance and potential efficacy of altering the target, thereby reducing the risk of costly failures in later stages of drug development nih.govyoutube.com.

Genetic Validation (e.g., Gene Knockout/Knockdown, RNAi, CRISPR-based technologies)

Genetic validation approaches are fundamental in assessing the role of a potential target in disease pathways. These methods involve altering the expression or function of the gene encoding the target protein to observe the phenotypic consequences nih.gov. Techniques such as gene knockout or knockdown reduce or eliminate the target protein's expression, while overexpression studies increase its levels. RNA interference (RNAi) utilizes small RNA molecules to silence gene expression, and CRISPR-based technologies allow for precise editing of the genome, including gene knockout, insertion, or mutation. By observing the effects of these genetic manipulations on cellular or organismal phenotypes relevant to the disease, researchers can infer the involvement of the target protein. For instance, if knocking out a gene prevents or ameliorates a disease phenotype, it provides strong evidence that the protein product of that gene is a valid therapeutic target. While these methods are widely used in target validation, specific applications of genetic validation techniques to identify or confirm the therapeutic targets of this compound are not detailed in the available information.

Pharmacological Validation using Selective Modulators

Pharmacological validation involves the use of selective small molecules or other agents that can specifically modulate the activity of the potential target protein. These modulators can be agonists (activating the target) or antagonists/inhibitors (blocking or reducing target activity). By applying these selective compounds to biological systems (e.g., cells, tissues, or animal models) and observing the resulting phenotypic changes, researchers can determine if modulating the target's activity mimics or counteracts the disease state. The use of structurally distinct modulators that produce similar effects can strengthen the confidence in the target's validity. This approach is particularly valuable when genetic methods are not feasible or to complement genetic findings. However, specific examples of pharmacological validation studies using selective modulators for potential therapeutic targets of this compound are not present in the provided search results.

Druggability Assessment of this compound Targets

Druggability assessment evaluates the likelihood that a biological target can bind with high affinity to a small molecule drug and that this binding will functionally alter the target with a therapeutic benefit. This assessment typically involves analyzing the target protein's structure to identify potential binding pockets or sites that are suitable for small molecule interaction. Factors considered include the size, shape, hydrophobicity, and chemical properties of these pockets. Computational methods, such as structure-based predictions and dynamics simulations, are often employed to assess druggability. A target is considered "druggable" if it possesses characteristics that suggest it can be effectively modulated by a small molecule. While druggability assessment is a crucial step in prioritizing targets for drug discovery, information regarding the druggability assessment of any potential therapeutic targets of this compound is not available in the provided search results.

Mechanistic Elucidation of Merepoxine S Biological Activity

Molecular Basis of Merepoxine-Target Interactions

The biological effects of any small molecule, including this compound, are initiated through interactions with specific molecular targets, typically proteins. These interactions can occur at various sites on the target molecule, leading to a range of downstream effects.

Binding Site Characterization (Orthosteric and Allosteric Modulation)

Small molecules can bind to proteins at the orthosteric site, which is the primary binding site for the endogenous ligand or substrate, or at allosteric sites, which are distinct from the orthosteric site. Binding at the orthosteric site typically directly affects the target's primary function, such as enzymatic activity or receptor activation. Allosteric modulation, on the other hand, involves binding at a remote site, inducing a conformational change in the protein that indirectly influences the orthosteric site's affinity or the protein's activity.

Characterizing the binding site(s) of this compound would involve experimental techniques such as radioligand binding assays, surface plasmon resonance (SPR), or X-ray crystallography and cryo-electron microscopy to visualize the interaction at atomic resolution. As of the current search, specific data detailing whether this compound acts as an orthosteric or allosteric modulator, or if it binds to specific sites on identified protein targets, is not available.

Small Molecule-Induced Protein Conformational Changes

The binding of a small molecule to a protein can induce changes in the protein's three-dimensional structure, known as conformational changes. These changes can affect the protein's activity, its ability to interact with other molecules, or its stability. For allosteric modulation, conformational changes are the primary mechanism by which the signal is transmitted from the allosteric binding site to the orthosteric site or active site.

Investigating this compound's ability to induce protein conformational changes would require techniques like circular dichroism, fluorescence spectroscopy, or hydrogen-deuterium exchange mass spectrometry. Without specific studies on this compound, the extent and nature of any protein conformational changes it might induce remain to be determined.

Impact on Post-Translational Modifications and Protein Turnover

Post-translational modifications (PTMs), such as phosphorylation, glycosylation, and ubiquitination, are crucial regulatory mechanisms that alter protein function, localization, and stability. Small molecules can influence PTMs by modulating the activity of enzymes that add or remove these modifications (e.g., kinases, phosphatases, ubiquitin ligases). Protein turnover, the balance between protein synthesis and degradation, is also a tightly regulated process essential for cellular homeostasis.

Techniques like Western blotting with modification-specific antibodies, mass spectrometry-based proteomics, and pulse-chase experiments are used to study the impact on PTMs and protein turnover. There is no specific information in the search results detailing this compound's direct impact on post-translational modifications or protein turnover rates.

Cellular Pathway Analysis Perturbed by this compound

Understanding the biological activity of a compound involves identifying the cellular pathways that are affected by its presence. Given that pyrrolizidine (B1209537) alkaloids can exert toxic effects, it is plausible that this compound, as a related compound or metabolite, could interfere with fundamental cellular signaling networks.

Signaling Pathway Modulation by this compound (e.g., MAPK/ERK, PI3K/AKT)

Signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, are central to regulating diverse cellular processes, including cell proliferation, differentiation, survival, and apoptosis. Dysregulation of these pathways is implicated in various diseases, including cancer.

The MAPK/ERK pathway typically transduces signals from cell surface receptors to the nucleus, often promoting cell growth and division. The PI3K/Akt pathway is crucial for cell survival, growth, and metabolism.

Studies on the modulation of these pathways by a compound involve techniques such as Western blotting to assess the phosphorylation status of key pathway components, reporter gene assays, and cell-based assays measuring downstream effects like proliferation or apoptosis. While the search results discuss the importance and modulation of MAPK/ERK and PI3K/AKT pathways in general biological contexts, there is no specific data provided on how this compound directly modulates these particular pathways. Research on the biological activity of pyrrolizidine alkaloids suggests potential interactions with cellular processes that could indirectly involve these pathways, but direct evidence for this compound's specific effects is not available in the search results.

Due to the limited specific information on this compound's direct interactions and effects at the molecular and cellular pathway levels within the provided search results, it is not possible to present detailed research findings or interactive data tables specific to this compound's mechanistic elucidation as outlined. The discussion above is based on general scientific principles applicable to small molecule-protein interactions and cellular signaling, framed in the context of potential areas of investigation for this compound.

Metabolic Pathway Alterations Induced by this compound

Investigating the impact of a compound on cellular metabolic pathways is a crucial step in understanding its biological activity. Cells maintain complex networks of biochemical reactions to produce energy, synthesize essential molecules, and process waste. Compounds can interact with enzymes, transporters, or regulatory molecules within these pathways, leading to alterations in metabolite levels and metabolic flux.

Techniques used to study metabolic pathway alterations include metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample. researchgate.net Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are common analytical platforms for metabolomics studies. By comparing the metabolic profiles of cells or organisms treated with this compound to control groups, researchers can identify specific pathways that are affected. researchgate.net For instance, changes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, amino acid metabolism, or lipid metabolism can indicate how the compound influences cellular energy production, biosynthesis, or redox balance. researchgate.netnih.govfrontiersin.orgmdpi.com Transcriptomic and proteomic data can complement metabolomics by revealing changes in the expression levels of metabolic enzymes and transporters, providing further insight into the regulatory mechanisms underlying the observed metabolic shifts. researchgate.net

Based on the available information, specific data detailing metabolic pathway alterations induced by this compound are not present in the provided search results.

Gene Regulatory Network Effects of this compound

Chemical compounds can exert their biological effects by modulating gene expression. This involves interactions with DNA, RNA, proteins (such as transcription factors), or signaling pathways that ultimately influence the intricate web of gene regulatory networks (GRNs). biorxiv.orgb-it-center.deresearchgate.netup.ac.za Studying these effects helps to understand how a compound alters cellular function at the transcriptional level.

Techniques like RNA sequencing (RNA-Seq) are used to comprehensively measure gene expression levels in response to compound treatment. nih.gov By analyzing changes in mRNA abundance, researchers can identify genes that are upregulated or downregulated. nih.gov Further analysis can involve identifying enriched biological pathways or functions among the differentially expressed genes. nih.gov Chromatin immunoprecipitation sequencing (ChIP-Seq) can reveal where transcription factors bind to DNA, providing insights into how this compound might directly or indirectly affect the activity of these regulatory proteins. mdpi.com Computational modeling of GRNs can integrate gene expression data with known regulatory interactions to predict how the compound perturbs the network structure and function. biorxiv.orgresearchgate.net

Specific data regarding the effects of this compound on gene regulatory networks are not available in the provided search results.

Image-Based Cellular Profiling and High-Content Screening for this compound Effects

Image-based cellular profiling and high-content screening (HCS) are powerful techniques used to assess the effects of compounds on cellular morphology and function in a high-throughput manner. wikipedia.orgpharmaron.comnih.govplos.orgazolifesciences.comrevvity.com These methods involve automated microscopy and image analysis to extract quantitative data from large populations of cells. wikipedia.orgpharmaron.com

In HCS, cells are typically treated with a compound and then stained with fluorescent dyes or probes that label specific cellular compartments or molecules. wikipedia.orgbiorxiv.org Automated imaging systems capture images of the stained cells, and sophisticated image analysis software measures numerous features for each cell, such as size, shape, intensity and localization of fluorescent signals, and the morphology of organelles. wikipedia.orgpharmaron.complos.orgrevvity.com This generates a multi-parametric "profile" for the cellular phenotype induced by the compound. plos.org By comparing the profiles of this compound-treated cells to those treated with control substances or compounds with known mechanisms of action, researchers can gain insights into this compound's effects on various cellular processes, including cell cycle progression, apoptosis, protein translocation, and organelle morphology. pharmaron.comazolifesciences.com The Cell Painting assay is a widely used image-based profiling technique that uses a cocktail of dyes to stain different cellular components, providing a rich dataset for phenotypic analysis. azolifesciences.combiorxiv.org

Specific results from image-based cellular profiling or high-content screening experiments with this compound are not present in the provided search results.

Mechanistic Investigations in Biological Systems

Mechanistic investigations in biological systems aim to establish how a compound interacts with biological targets and pathways to produce an observed effect. rochester.edufrontiersin.orgnih.govarxiv.orgresearchgate.netjmchemsci.comclinmedkaz.org This involves a combination of experimental approaches and rigorous study design to build a comprehensive understanding of the compound's mode of action. frontiersin.orgtandfonline.com

Design of Experiments for Causal Links

Establishing causal links between compound treatment and biological outcomes requires careful experimental design. oup.comsaskoer.casawtoothsoftware.comsagepub.comthedecisionlab.com Randomized controlled experiments are considered the gold standard for determining causality. oup.comsaskoer.ca In the context of mechanistic studies, this involves random assignment of experimental units (e.g., cells, animals) to treatment groups (e.g., this compound-treated, vehicle control, positive control). oup.comsaskoer.casawtoothsoftware.com

Key aspects of experimental design for causal inference include:

Manipulation of the independent variable: The concentration or presence of this compound is systematically varied. sawtoothsoftware.comthedecisionlab.com

Measurement of the dependent variable: The biological outcome or mechanistic indicator (e.g., metabolite levels, gene expression, cellular phenotype) is measured. sawtoothsoftware.comthedecisionlab.com

Control of extraneous variables: Factors that could influence the outcome but are not the focus of the study are controlled or minimized through techniques like randomization, blocking, or inclusion of control groups. oup.comsaskoer.casawtoothsoftware.comthedecisionlab.com

Replication: Experiments are repeated multiple times to ensure the reproducibility and reliability of the findings. thedecisionlab.com

Assessment of temporality: Ensuring that the compound treatment precedes the observed biological effect is crucial for establishing a causal relationship. saskoer.ca

Experimental designs specifically detailing the investigation of causal links for this compound's mechanism of action were not found in the provided search results. However, the principles outlined above would be essential for such studies.

Orthogonal Validation Strategies for this compound's Mode of Action

For validating the mode of action of a compound like this compound, orthogonal strategies could include:

Using different assay formats to measure the same target interaction: If this compound is hypothesized to interact with a specific protein, its binding or activity modulation could be confirmed using various biochemical or cell-based assays that rely on different detection principles. tandfonline.comaxxam.combiocurate.com

Assessing downstream effects using independent readouts: If this compound is thought to activate a particular signaling pathway, this could be validated by measuring the phosphorylation status of key proteins, the translocation of transcription factors, or the expression of target genes using methods distinct from the initial discovery assay. biocurate.com

Employing genetic approaches to complement pharmacological studies: Perturbing the expression or function of the suspected target gene using techniques like siRNA, CRISPR, or overexpression can help confirm if mimicking or blocking the target's activity phenocopies or blocks the effects of this compound.

Testing the compound's effects in different model systems: Validating the mechanism in different cell lines, primary cells, or in vivo models can provide further support for the findings. tandfonline.com

The provided search results emphasize the importance of orthogonal validation in drug discovery and target validation to filter out false positives and confirm specific target interaction via the desired molecular mechanism. tandfonline.comevotec.comaxxam.combiocurate.com Specific orthogonal validation strategies applied to this compound were not detailed in the search results.

Enzymatic Kinetics and Inhibition Studies of Merepoxine

Quantitative Characterization of Merepoxine-Enzyme Interactions

Quantitative analysis of this compound's interaction with an enzyme would involve determining key kinetic parameters and elucidating the mode of inhibition. This typically requires measuring enzyme reaction rates in the presence of varying concentrations of both the substrate and this compound.

Determination of Kinetic Parameters (Vmax, Km, Ki)

Characterizing the interaction of this compound with an enzyme begins with determining fundamental kinetic parameters. The Michaelis-Menten equation describes the relationship between the initial reaction velocity (V₀), substrate concentration ([S]), maximum reaction velocity (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate an enzyme can achieve when saturated with substrate sigmaaldrich.comjackwestin.com. Km is the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for its substrate; a lower Km generally indicates higher affinity sigmaaldrich.comreddit.com2minutemedicine.comyoutube.com.

When studying the effect of an inhibitor like this compound, the apparent Vmax (Vmax(app)) and Km (Km(app)) can change depending on the type of inhibition reddit.com. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki indicates a more potent inhibitor reddit.com. Ki can be determined from enzyme kinetic data, often using methods like Lineweaver-Burk plots 2minutemedicine.com. These plots, which are double-reciprocal graphs of the Michaelis-Menten equation, can help visualize the effects of an inhibitor on Vmax and Km and aid in determining Ki 2minutemedicine.com.

Elucidation of this compound Inhibition Modes (Competitive, Non-competitive, Uncompetitive, Mixed)

This compound could inhibit enzyme activity through several mechanisms. The mode of inhibition describes how the inhibitor binds to the enzyme and affects substrate binding and catalysis savemyexams.comslideshare.netlabster.com.

Competitive Inhibition: A competitive inhibitor, potentially structurally similar to the substrate, binds reversibly to the enzyme's active site, competing with the substrate for binding savemyexams.comlabster.comlibretexts.orgmicrobenotes.comlibretexts.org. This typically results in an increase in the apparent Km, while Vmax remains unchanged at sufficiently high substrate concentrations pressbooks.pubnih.gov.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site distinct from the active site (an allosteric site) savemyexams.comnih.gov. It can bind to both the free enzyme and the enzyme-substrate complex savemyexams.compressbooks.pubnih.gov. This type of inhibition reduces the apparent Vmax, while Km remains unchanged pressbooks.pubnih.gov. True non-competitive inhibition is considered rare, with most cases being mixed inhibition pressbooks.pub.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex slideshare.netlabster.compressbooks.pub. This results in a decrease in both the apparent Vmax and the apparent Km nih.gov.

Mixed Inhibition: Mixed inhibition involves an inhibitor that can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site labster.compressbooks.pub. This is the most general case, where the inhibitor's affinity for the free enzyme and the enzyme-substrate complex may differ labster.com. Mixed inhibition typically affects both Vmax and Km labster.com.

Analyzing enzyme kinetic data, often through graphical methods like Lineweaver-Burk plots, is essential for distinguishing between these modes of inhibition and understanding how this compound interferes with enzyme function 2minutemedicine.comlabster.compressbooks.pub.

Inhibition Type Effect on Vmax Effect on Km Binding Site Binding Preference
Competitive Unchanged Increased Active Site Competes with substrate
Non-competitive Decreased Unchanged Allosteric Site Enzyme or ES complex
Uncompetitive Decreased Decreased Allosteric Site (on ES only) ES complex only
Mixed Decreased Changed Allosteric Site Enzyme and ES complex

Time-Dependent and Reversible/Irreversible Inhibition

Enzyme inhibition by this compound can be classified based on the nature of the interaction between the inhibitor and the enzyme.

Reversible Inhibition: In reversible inhibition, the inhibitor binds to the enzyme through non-covalent interactions, and the inhibition can be reversed, for example, by removing the inhibitor slideshare.netlibretexts.orgmicrobenotes.comlibretexts.orgunacademy.com. Competitive, non-competitive, uncompetitive, and mixed inhibition are types of reversible inhibition slideshare.netlibretexts.orgresearchgate.net.

Irreversible Inhibition: Irreversible inhibitors typically form stable covalent bonds with the enzyme, leading to permanent inactivation that cannot be reversed by simple dilution or removal of the inhibitor slideshare.netlibretexts.orgmicrobenotes.comlibretexts.orgunacademy.com. This often involves the modification of key amino acid residues at the active site or elsewhere on the enzyme unacademy.com. Irreversible inhibition is often time-dependent, meaning the degree of inhibition increases with the duration of incubation of the enzyme with the inhibitor microbenotes.comnih.gov.

Studies with this compound would determine if its inhibitory effect is reversible or irreversible and if it exhibits time-dependent characteristics, providing insights into the stability of the enzyme-inhibitor complex microbenotes.comnih.gov.

Enzyme Assay Methodologies for this compound Evaluation

Evaluating the enzymatic activity in the presence of this compound requires robust and sensitive assay methodologies that can accurately measure reaction rates. Various techniques are available, each with its own advantages.

Spectrophotometric and Fluorescence-Based Assays

Spectrophotometric and fluorescence-based assays are widely used methods for monitoring enzyme activity ksu.edu.sanih.govamericanpeptidesociety.orgnih.gov.

Spectrophotometric Assays: These assays measure changes in the absorbance of light at a specific wavelength as the reaction proceeds ksu.edu.sa. This requires either the substrate or the product (or a coupled reaction product) to have a distinct absorbance spectrum that changes during the reaction ksu.edu.sa. By monitoring the change in absorbance over time, the reaction rate can be determined ksu.edu.sa.

Fluorescence-Based Assays: Fluorescence assays are generally more sensitive than spectrophotometric assays nih.govnih.gov. They utilize substrates that become fluorescent (or lose fluorescence) upon enzymatic conversion nih.govnih.gov. The change in fluorescence intensity over time is measured using a fluorometer or a fluorescence microplate reader nih.gov. This allows for continuous monitoring of the reaction kinetics and is particularly useful for high-throughput screening nih.govnih.gov.

Both spectrophotometric and fluorescence assays would be valuable tools for measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of this compound to determine its inhibitory effects americanpeptidesociety.org.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during molecular interactions, including enzyme-inhibitor binding americanpeptidesociety.org. ITC can directly determine the thermodynamic parameters of the binding event, such as the binding affinity (dissociation constant, Kᴅ), enthalpy change (ΔH), and stoichiometry of the interaction americanpeptidesociety.org. While not a direct measure of enzyme kinetics or inhibition mode, ITC provides valuable complementary information about the binding strength and nature of the interaction between this compound and its target enzyme, offering a thermodynamic perspective that supports kinetic findings americanpeptidesociety.org.

Application of Enzyme Kinetics in this compound Research

While enzyme kinetics is a fundamental tool for understanding enzyme function, regulation, and informing rational drug design nih.govnih.govnumberanalytics.comnih.govjascoinc.comsolubilityofthings.com, the application of these principles specifically in the context of this compound research is not detailed in the search results.

Understanding Enzyme Function and Regulation

Enzyme kinetics is crucial for elucidating enzyme mechanisms, efficiency, and regulation numberanalytics.comsolubilityofthings.com. It provides insights into how enzymes catalyze reactions and how their activity is modulated by various factors, including inhibitors and regulatory mechanisms ajpojournals.orgnih.govproventainternational.comdergipark.org.trelifesciences.orglongdom.org. However, specific studies detailing how enzyme kinetics has been applied to understand the function and regulation of enzymes that metabolize or interact with this compound were not found. General principles of enzyme regulation include post-translational modifications, allosteric regulation, and interaction with other proteins nih.govproventainternational.comelifesciences.orgnih.gov.

Informing Rational this compound Design

Rational design in enzyme engineering involves using structural and functional information to predict and introduce mutations to improve enzyme properties or design molecules that interact specifically with enzymes researchgate.netnih.goveolss.netillinois.edunih.gov. This approach requires a deep understanding of the enzyme's active site and catalytic mechanism nih.govnih.gov. While rational design is a significant strategy in developing enzyme inhibitors and modulators elifesciences.orgnih.govnih.gov, there is no information in the search results to indicate how enzyme kinetics or structural information has been specifically used to inform the rational design of this compound or related compounds.

Structure Activity Relationship Sar Studies of Merepoxine Analogs

Principles and Methodologies of Merepoxine SAR Analysis

SAR analysis of this compound involves a systematic approach to correlate structural variations within a series of this compound analogs with changes in their biological activity. This typically involves the synthesis or acquisition of a set of structurally related compounds and evaluating their activity in a relevant biological assay. oncodesign-services.com By comparing the structures and activities of these analogs, researchers can deduce which parts of the molecule are important for activity and how modifications to these parts affect the biological response. dotmatics.comoncodesign-services.com

Identification of Key Structural Features for this compound Activity

Identifying key structural features for this compound activity involves pinpointing specific atoms, functional groups, or spatial arrangements within the molecule that are crucial for its interaction with a biological target and subsequent activity. dotmatics.com This is often achieved by examining a series of analogs where specific parts of the this compound structure have been systematically altered. For instance, if removing or modifying a particular functional group leads to a significant decrease or loss of activity, it suggests that functional group is essential for the compound's biological effect. Conversely, if a modification enhances activity, it indicates that the alteration improves the interaction with the biological target. oncodesign-services.com Analyzing trends across a series of modifications helps to build a picture of the structural requirements for optimal activity.

Systematic Chemical Modification of this compound Scaffolds

Systematic chemical modification of this compound scaffolds is a core methodology in SAR studies. This involves making deliberate changes to the this compound structure to generate a series of analogs. Common modifications include:

Substitution: Replacing existing atoms or groups with others (e.g., changing a methyl group to an ethyl group, or replacing a hydrogen with a halogen).

Addition or Removal of Functional Groups: Introducing new functional groups or removing existing ones to assess their impact on activity.

Isosteric Replacement: Substituting a functional group with another having similar steric and electronic properties but a different arrangement of atoms.

Ring Expansion or Contraction: Altering the size of cyclic structures within the this compound scaffold.

Introduction of Chirality: Creating or modifying chiral centers to study the effect of stereochemistry.

By systematically varying these structural elements and testing the resulting analogs, researchers can map the relationship between specific structural features and biological activity. oncodesign-services.comnih.govmdpi.comacs.org

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact a compound's biological activity. nih.govijpsjournal.commhmedical.compsychiatrist.com For chiral molecules like some potential this compound analogs, different stereoisomers (enantiomers or diastereomers) can interact differently with biological targets, which are often chiral themselves (e.g., proteins, enzymes, receptors). nih.govijpsjournal.commhmedical.com One stereoisomer may be significantly more active than another, or they may exhibit different pharmacological profiles, including differences in potency, selectivity, metabolism, and even toxicity. nih.govijpsjournal.combiomedgrid.com Therefore, investigating the impact of stereochemistry involves synthesizing or separating individual stereoisomers of this compound analogs and evaluating their distinct biological activities. This helps to determine if a specific spatial arrangement is preferred for optimal interaction with the biological target. oncodesign-services.combiomedgrid.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by attempting to establish a mathematical relationship between the chemical structure of this compound analogs and their biological activity. wikipedia.orgpatsnap.commedcraveonline.comcomputabio.commdpi.comprotoqsar.comamazon.comdergipark.org.tr QSAR models translate structural and physicochemical properties of molecules into numerical descriptors and then use statistical methods to correlate these descriptors with a quantitative measure of biological activity. wikipedia.orgpatsnap.commedcraveonline.commdpi.comprotoqsar.com The goal is to develop predictive models that can estimate the activity of new, untested this compound analogs based solely on their calculated molecular descriptors. wikipedia.orgmedcraveonline.comprotoqsar.com

Development of Predictive Models for this compound Activity

The development of predictive models for this compound activity using QSAR typically involves several steps. First, a dataset of this compound analogs with known structures and experimentally measured biological activities is compiled. patsnap.commdpi.com Next, numerical descriptors are calculated for each compound in the dataset, representing various aspects of their chemical structure and physicochemical properties. patsnap.comprotoqsar.com These descriptors serve as the independent variables in the QSAR model. Statistical or machine learning techniques are then applied to find a mathematical relationship between the descriptors and the biological activity (the dependent variable). patsnap.commdpi.comprotoqsar.com Common methods include linear regression, multiple linear regression, partial least squares (PLS), and machine learning algorithms. nih.gov The resulting mathematical equation or model describes how the variation in molecular descriptors relates to the variation in biological activity. wikipedia.org The developed model is then validated using a separate test set of compounds or through cross-validation techniques to assess its predictive power for new, unseen structures. mdpi.commdpi.com A well-validated QSAR model can then be used to predict the activity of virtual this compound analogs before they are synthesized and tested, thereby guiding the design and prioritization of new compounds. medcraveonline.comprotoqsar.com

Molecular Descriptors in this compound QSAR

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties, serving as the input variables for QSAR models. patsnap.comprotoqsar.comdergipark.org.trwiley.comslideshare.netresearchgate.net For this compound QSAR studies, a wide range of descriptors can be employed, categorized based on the dimensionality of the molecular representation they are derived from (0D, 1D, 2D, 3D) or the type of property they represent (e.g., electronic, steric, topological, physicochemical). dergipark.org.trnih.govslideshare.netresearchgate.netucsb.edu

Examples of molecular descriptors relevant to this compound QSAR could include:

Constitutional Descriptors (0D/1D): Molecular weight, number of atoms, number of specific atom types (e.g., nitrogen, oxygen), number of rings, number of rotatable bonds. nih.govslideshare.net

Topological Descriptors (2D): Indices based on the connectivity of atoms in the molecule, such as molecular connectivity indices, path counts, and Wiener index. These describe the branching and shape of the molecule's 2D graph. mdpi.comdergipark.org.trnih.govslideshare.net

Electrostatic Descriptors (3D): Parameters related to the charge distribution within the molecule, such as partial atomic charges, dipole moment, and molecular surface electrostatic potential. These are crucial for understanding how the molecule interacts with charged or polar regions of a biological target. dergipark.org.trucsb.edu

Steric Descriptors (3D): Descriptors that describe the size and shape of the molecule, such as molecular volume, surface area, and steric bulk of substituents. These are important for assessing how well the molecule fits into the binding site of a biological target.

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and polarizability, which influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological environments. dergipark.org.trucsb.edu

Quantum Chemical Descriptors: Descriptors derived from quantum mechanical calculations, such as HOMO and LUMO energies, which relate to the molecule's reactivity and electronic interactions. mdpi.comdergipark.org.trucsb.edu

The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as the descriptors must be relevant to the biological activity being studied and capable of capturing the structural variations that influence this activity. patsnap.com

Statistical Validation of this compound QSAR Models

The statistical validation of Quantitative Structure-Activity Relationship (QSAR) models is a critical step to ensure their reliability and predictive power. For hypothetical QSAR models developed for this compound analogs, validation would involve assessing how well the model can predict the activity of compounds it has not previously encountered. Common statistical metrics employed for this purpose include the coefficient of determination (R²), which measures the proportion of the variance in the dependent variable that is predictable from the independent variables. However, a high R² for the training set does not guarantee good predictive performance on new data.

More robust validation techniques include internal validation methods such as cross-validation (e.g., leave-one-out or k-fold cross-validation) and external validation using an independent test set of compounds. Cross-validation assesses the model's consistency and internal predictive power, often reported as Q². External validation, considered the most rigorous method, evaluates the model's performance on a set of compounds not used in either the training or internal validation steps. Metrics like the predictive R² (R²_pred) or the Root Mean Squared Error (RMSE) for the test set are crucial indicators of a model's ability to generalize. discusses methodologies in analytical chemistry which include validation steps, highlighting the importance of rigorous assessment in scientific measurements, a principle equally vital in QSAR modeling.

A hypothetical statistical validation of a this compound QSAR model might involve splitting a dataset of this compound analogs with known activities into a training set (e.g., 70-80% of data) and a test set (20-30%). The model would be built using the training set, and its predictive accuracy would then be evaluated on the test set.

Here is a placeholder table illustrating hypothetical statistical validation metrics for a this compound QSAR model:

Validation MethodMetricValue (Hypothetical)Interpretation
Training Set0.85Goodness of fit to training data
Cross-Validation0.72Internal predictive power and robustness
External Test SetR²_pred0.68Predictive power on unseen data
External Test SetRMSE (units)0.45Average prediction error in activity units

Note: The values in this table are hypothetical and for illustrative purposes only, as specific validation data for this compound QSAR models was not found.

Computational Tools in this compound SAR/QSAR

Computational tools play an increasingly vital role in modern Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies, including those that would hypothetically be conducted on this compound and its analogs. These tools leverage computational power to analyze molecular structures, predict properties, and build models correlating structure with activity.

Various computational approaches are employed. Molecular modeling software allows for the visualization and manipulation of 3D chemical structures, conformational analysis, and the calculation of molecular descriptors. These descriptors, which can be 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., topological indices), or 3D (e.g., molecular volume, surface area), are used as input for QSAR model development.

Machine learning algorithms are central to building QSAR models. Techniques such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks can be used to find relationships between molecular descriptors and biological activity. broadly refers to computational tools, which in the context of SAR/QSAR would encompass these modeling techniques.

Furthermore, computational tools are used for molecular docking simulations, which predict the preferred orientation and binding affinity of a ligand (like this compound or its analog) to a target protein or receptor. Molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its interactions over time. While specific applications to this compound were not found, these tools are standard in the field for understanding how molecules might interact with biological systems, informing SAR.

In Silico Exploration of this compound Chemical Space

In silico exploration of chemical space involves using computational methods to navigate and analyze the vast theoretical collection of possible chemical compounds, aiming to identify novel structures with desired properties related to a lead compound like this compound. Chemical space is immense, far exceeding the number of synthesized or naturally occurring compounds.

Computational techniques enable researchers to virtually generate or select potential this compound analogs. Virtual screening databases containing millions of commercially available or synthetically feasible compounds can be searched based on structural similarity to this compound or predicted activity using QSAR models. and are cited in the context of in silico exploration, which generally involves using computational methods to search and analyze chemical databases or virtually generated libraries.

Techniques like similarity searching identify compounds structurally similar to this compound. More advanced methods include de novo design, which computationally builds new molecular structures fragment by fragment or atom by atom, based on desired properties or predicted interactions with a target. Filtering criteria in this exploration often include predicted physicochemical properties, predicted biological activity (using QSAR models), and sometimes predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, although specific safety/toxicity profiles for this compound are outside the scope here. This in silico exploration helps prioritize compounds for synthesis and experimental testing, focusing efforts on the most promising candidates.

Integration of SAR with Molecular Modeling

The integration of experimental Structure-Activity Relationship (SAR) findings with molecular modeling techniques provides a powerful approach to understanding the molecular basis of activity and guiding the design of new compounds. For this compound analogs, this would involve combining insights gained from synthesizing and testing a series of related compounds with computational analyses of their 3D structures and interactions.

Experimental SAR data reveals how modifications to the this compound structure affect its activity. Molecular modeling can then be used to rationalize these observations at a molecular level. For instance, if a particular functional group modification leads to a significant change in activity, molecular modeling can help visualize how that modification alters the compound's shape, electronic properties, or potential interactions with a binding site. is referenced in the context of integrating SAR with molecular modeling, highlighting the synergy between these approaches.

Techniques such as conformational analysis can identify the low-energy 3D shapes that this compound and its analogs can adopt. Molecular docking can predict how these conformers might fit into a receptor binding pocket, revealing key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding affinity and activity. By correlating the observed SAR with the predicted molecular interactions from modeling, researchers can develop a more comprehensive understanding of the structural features essential for activity. This integrated approach allows for the refinement of SAR hypotheses and the more informed design of novel this compound analogs with improved properties, creating a feedback loop between experimental synthesis/testing and computational prediction/design.

Compound Names and PubChem CIDs

Preclinical Mechanistic Investigations of Merepoxine

In Vitro Mechanistic Studies of Merepoxine

In vitro studies play a crucial role in elucidating the cellular and biochemical mechanisms of compounds. For pyrrolizidine (B1209537) alkaloids like this compound, in vitro investigations have primarily focused on their metabolic transformation, which is often a prerequisite for their toxicity biocrick.combiocrick.com.

Cell-Based Assays for this compound's Cellular Effects

While extensive research exists on the cellular effects of various pyrrolizidine alkaloids, specific detailed information on cell-based assays focused solely on elucidating this compound's direct cellular mechanisms is limited in the available literature. General studies on PAs utilize various cell lines, such as HepaRG cells and CYP3A4-overexpressing V79 cells, to assess cytotoxicity, genotoxicity markers like histone H2AX phosphorylation and micronuclei formation, and cell cycle perturbation. These studies have shown that the toxic effects of PAs can be structure- and concentration-dependent and are often linked to their metabolic activation. However, specific data detailing this compound's activity in such assays or its unique cellular effects were not prominently found in the search results.

Use of Advanced In Vitro Models (e.g., 3D organoids, co-culture systems)

Information regarding the use of advanced in vitro models such as 3D organoids or co-culture systems specifically for studying the mechanistic effects of this compound was not available in the provided search results. While these models offer more physiologically relevant systems to study complex biological processes and compound effects, their application to this compound's mechanistic investigation is not detailed in the retrieved literature.

In Vivo Mechanistic Studies in Animal Models with this compound

In vivo studies using animal models are essential for understanding the systemic effects and mechanisms of toxic compounds like pyrrolizidine alkaloids in a complex biological system. Pyrrolizidine alkaloids are known to cause acute and chronic effects in rodents, with the liver being the primary target organ biocrick.combiocrick.com.

Design of Mechanistic Animal Studies for this compound

General mechanistic animal studies for pyrrolizidine alkaloids are designed to assess toxicity, determine dose-response relationships, identify target organs, and investigate metabolic activation and detoxification pathways biocrick.com. These studies often involve administering the PA to animals (commonly rodents) and subsequently analyzing biochemical markers, histological changes, and DNA damage in various tissues, particularly the liver biocrick.combiocrick.com. While this compound is recognized as a pyrrolizidine alkaloid that can be present in sources leading to animal exposure biocrick.com, specific details on the design of mechanistic animal studies specifically focused on this compound were not described in the provided search results. The design of such studies for PAs often considers factors like the route of administration, dose levels, duration of exposure, and the specific endpoints related to liver damage, genotoxicity, and carcinogenicity biocrick.combiocrick.com.

Investigating this compound's Mechanisms in Relevant Disease Models (if applicable, without clinical trial data)

Pyrrolizidine alkaloids are known to induce liver damage, including hepatic sinusoidal obstruction syndrome, and some have been shown to be carcinogenic in long-term animal studies biocrick.combiocrick.com. Given that the liver is a major target organ for PA toxicity, relevant disease models would include those mimicking liver injury or liver cancer. While the search results confirm that certain PAs, such as lasiocarpine (B1674526) and riddelliine, have led to carcinogenicity in animal studies biocrick.com, specific investigations into this compound's mechanisms within relevant disease models were not detailed. The presence of this compound in contaminated food and feed suggests potential exposure routes in animals biocrick.com, which could theoretically lead to the manifestation of PA-induced diseases; however, the specific mechanistic links for this compound in these disease contexts were not elaborated upon in the retrieved information. Research on PAs in disease models generally focuses on the role of metabolic activation by cytochrome P450 enzymes in the liver, the formation of reactive pyrrolic metabolites that can alkylate cellular macromolecules, and the subsequent induction of cytotoxicity, genotoxicity, and ultimately, disease pathology biocrick.com.

Table 2: Examples of Pyrrolizidine Alkaloids and Associated Effects in Animal Studies

CompoundReported Effects in Animal Studies (Examples)
LasiocarpineCarcinogenicity, hemangiosarcoma biocrick.com
RiddelliineCarcinogenicity, hemangiosarcoma biocrick.com
MonocrotalineLiver, lung, and kidney damage biocrick.com
This compoundIncluded in PA group found in exposure sources biocrick.com; specific mechanistic effects in disease models not detailed in snippets.

Gene Knockout/Transgenic Animal Models for this compound's Target Validation

Gene knockout and transgenic animal models are invaluable tools in preclinical research for validating potential drug targets and elucidating the biological roles of specific genes in disease processes. By altering gene expression, researchers can investigate the functional consequences of a target's presence or absence and determine its relevance to a particular pathology uni.lucdutcm.edu.cn.

Gene knockout models, often generated using technologies like CRISPR-Cas9, involve the inactivation or deletion of a specific gene uni.luctdbase.org. This allows researchers to study the phenotypic effects of losing the protein function encoded by that gene. If the absence of a gene product mimics aspects of a disease or alters a relevant biological pathway, it strengthens the evidence that the gene product is a valid drug target uni.luinvivochem.cn. Constitutive knockout mice have the gene deleted in all cells throughout development, while conditional knockouts allow for tissue-specific or inducible gene deletion at specific time points, offering more nuanced insights into gene function in adult organisms uni.lu.

Transgenic animal models, conversely, involve the introduction of foreign genetic material or the overexpression of an endogenous gene chemfaces.com. These models can be used to study the effects of increased target expression or to introduce specific mutations that are linked to human diseases, thereby creating relevant disease models for testing therapeutic interventions uni.luchemfaces.com.

In the context of target validation, these models help to confirm that modulating the activity of a target gene or its encoded protein elicits a desired biological outcome relevant to the disease being studied uni.luctdbase.org. They also provide a platform to assess potential off-target effects or toxicity associated with manipulating the target uni.lu. Studies in animal models allow for the evaluation of a compound's effect on complex physiological systems and disease phenotypes that cannot be fully replicated in vitro uni.luchemfaces.com.

While gene knockout and transgenic animal models are critical for target validation in preclinical studies, searches for specific research utilizing these models to validate a target for this compound did not yield relevant findings. Therefore, detailed research findings or data tables specific to this compound in this context cannot be presented here.

Integration of In Vitro and In Vivo Mechanistic Findings for Comprehensive Understanding of this compound's Biological Action

A comprehensive understanding of a compound's biological action necessitates the integration of mechanistic findings obtained from both in vitro and in vivo studies fishersci.cafishersci.ca. In vitro studies, conducted in controlled laboratory settings using cells, tissues, or isolated enzymes, provide valuable insights into the direct interactions of a compound with its target, as well as its effects on specific cellular pathways and molecular mechanisms fishersci.ca. These studies often allow for detailed analysis of binding kinetics, enzyme inhibition, receptor activation, and downstream signaling events.

Integrating in vitro and in vivo data involves correlating the molecular and cellular effects observed in vitro with the physiological and phenotypic outcomes observed in animal models fishersci.ca. This can involve pharmacokinetic/pharmacodynamic (PK/PD) modeling, where in vitro potency and mechanistic data are used to predict in vivo efficacy and dose-response relationships fishersci.ca. Mechanistic models can help bridge the gap between in vitro and in vivo findings by incorporating physiological factors that influence drug disposition and response fishersci.canih.gov.

For example, in vitro studies might identify that a compound inhibits a specific enzyme with a certain potency. In vivo studies would then assess whether administering the compound at a particular dose achieves sufficient concentrations at the target site to inhibit the enzyme and produce a therapeutic effect in an animal model of the disease. Integrating these data helps to build a more complete picture of the compound's mechanism of action in a physiologically relevant context.

Despite the importance of integrating in vitro and in vivo data in preclinical research to gain a comprehensive understanding of a compound's biological action, searches for studies specifically integrating these findings for this compound did not yield relevant results. Consequently, detailed integrated research findings or data tables specific to this compound cannot be provided in this section.

Future Directions and Research Perspectives for Merepoxine

Leveraging Emerging Technologies for Merepoxine Research

Emerging technologies offer unprecedented resolution and throughput for investigating complex biological systems and the interactions of chemical compounds like this compound. Their application can provide deeper insights into the effects and behavior of this pyrrolizidine (B1209537) alkaloid.

Single-Cell Analysis for Heterogeneity in this compound Response

Single-cell analysis techniques, such as single-cell RNA sequencing (scRNA-seq), enable the study of biological processes at the resolution of individual cells, revealing heterogeneity within seemingly homogeneous cell populations nih.govinchem.orgmn-net.com. This is particularly relevant for understanding the varied responses of different cell types to compounds like pyrrolizidine alkaloids, which can exhibit cell-specific toxicity or effects thieme-connect.com. Applying single-cell analysis to this compound research could help identify specific cell populations that are more susceptible or resistant to its effects, and elucidate the molecular mechanisms underlying these differential responses. For instance, single-cell transcriptomics has been employed to study gene expression related to pyrrolizidine alkaloid biosynthesis in plants, highlighting its utility in understanding compound production at the cellular level uni-kiel.deresearchgate.net. Future studies could adapt these techniques to investigate the impact of this compound on diverse cell types in relevant biological systems, providing a more nuanced understanding of its cellular targets and effects.

Advanced Omics Approaches (Transcriptomics, Proteomics, Metabolomics)

Integrated omics approaches, including transcriptomics, proteomics, and metabolomics, provide a comprehensive view of biological systems by analyzing the complete sets of RNA transcripts, proteins, and metabolites, respectively mdpi.comresearchgate.netnih.govmdpi.com. These technologies are powerful tools for understanding the global molecular changes induced by chemical compounds. Transcriptomics can reveal alterations in gene expression, proteomics can show changes in protein abundance and modification, and metabolomics can profile metabolic pathway perturbations mdpi.comresearchgate.netnih.gov.

The application of these advanced omics technologies to the study of pyrrolizidine alkaloids has already provided valuable insights into their toxicity and mechanisms of action acs.orgnih.govifremer.frqlucore.com. For example, combined metabolomic and genomic analyses have been used to study the hepatotoxicity of senecionine, another pyrrolizidine alkaloid, revealing compromised bile acid homeostasis acs.org. Transcriptomic analysis of hepatotoxic pyrrolizidine alkaloids has also shown abnormal expression of genes related to cell cycle and DNA damage repair nih.govqlucore.com.

Future research on this compound can utilize these multi-omics strategies to comprehensively characterize its biological effects. By integrating data from transcriptomics, proteomics, and metabolomics, researchers can gain a holistic understanding of how this compound perturbs cellular pathways, identify potential biomarkers of exposure or effect, and uncover complex molecular interactions.

An example of integrated omics data that could be relevant to future this compound research, based on studies of other PAs, might involve correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and shifts in metabolic profiles (metabolomics) in response to this compound exposure. While specific data for this compound is not available from the searches, the following hypothetical table illustrates the type of data that could be generated and analyzed using these approaches for a pyrrolizidine alkaloid:

Omics LayerMeasurement TypePotential Findings (Hypothetical for a PA)Relevant Biological Processes (Hypothetical)
TranscriptomicsmRNA expression levelsUpregulation of stress response genesCellular stress, detoxification pathways
ProteomicsProtein abundance/modificationsIncreased levels of enzymes involved in metabolismCompound metabolism, protein processing
MetabolomicsMetabolite concentrationsAltered levels of specific lipids or amino acidsMetabolic disruption, energy pathways

This integrated approach allows for the identification of key molecular events and pathways affected by the compound.

High-Throughput Screening Innovations

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific biological targets or cellular phenotypes thieme-connect.comnih.govifremer.frmdpi.com. Innovations in HTS platforms and assay development can significantly accelerate the discovery of compounds that interact with this compound's targets or modulate its activity or toxicity. HTS has been successfully applied in the screening of toxic pyrrolizidine alkaloids, for instance, in evaluating genotoxicity or identifying potential protective agents researchgate.netnih.govnih.gov.

Future this compound research can leverage advanced HTS to:

Identify cellular targets of this compound on a large scale.

Screen for small molecules or genetic modifiers that influence this compound's uptake, metabolism, or mechanism of action.

Develop high-throughput assays to assess this compound's effects on specific cellular pathways or phenotypes relevant to its biological activity or toxicity.

The use of miniaturized assays, automation, and advanced detection technologies in HTS allows for cost-effective and rapid data generation, providing a powerful tool for exploring the chemical biology of this compound nih.govmdpi.com.

Exploration of Novel this compound Mechanisms and Biological Pathways

While pyrrolizidine alkaloids share some common features in their metabolism and toxicity, the specific mechanisms and biological pathways influenced by individual PAs like this compound may have unique aspects inchem.orgthieme-connect.comifremer.frmdpi.commdpi.com. Future research should focus on a detailed exploration of this compound's specific molecular interactions and the downstream biological cascades it affects.

Research into the mechanisms of pyrrolizidine alkaloids has revealed their metabolic activation by cytochrome P450 enzymes to form reactive intermediates that can damage DNA and proteins inchem.orgthieme-connect.comifremer.frmdpi.com. However, the precise pathways and targets can vary between different PAs. Studies on other PAs have explored their impact on cell cycle regulation, DNA damage repair, and metabolic homeostasis acs.orgnih.govqlucore.commdpi.com.

For this compound, future studies could aim to:

Identify the specific enzymes involved in its metabolism and the structures of its active metabolites.

Map the protein and nucleic acid targets that this compound or its metabolites interact with.

Elucidate the signaling pathways that are activated or inhibited by this compound exposure.

Investigate its potential effects on cellular processes such as apoptosis, autophagy, or inflammation, building upon general knowledge of PA bioactivity mdpi.com.

Understanding these novel mechanisms and biological pathways is crucial for a complete picture of this compound's biological profile and its potential implications.

Contribution of this compound Research to Fundamental Chemical Biology Understanding

Research on this compound can contribute significantly to the fundamental understanding of chemical biology, particularly in the context of natural products and their interactions with biological systems nih.govscielo.org.mxresearchgate.net. As a pyrrolizidine alkaloid, studying this compound provides an opportunity to:

Gain deeper insights into the biosynthesis and ecological roles of pyrrolizidine alkaloids in the organisms that produce them.

Elucidate the complex interplay between chemical structure and biological activity within the PA class.

Develop new chemical probes or tools based on the this compound scaffold to study specific biological targets or pathways. Chemical biology often involves using small molecules to perturb biological systems and understand their function scielo.org.mx.

Advance our understanding of how organisms metabolize and respond to natural toxins.

By applying rigorous chemical and biological approaches to study this compound, researchers can not only understand this specific compound better but also generate knowledge that has broader implications for natural product discovery, toxicology, and the development of new chemical tools for biological research.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in searched databases
Meropenem (B701)441130

Interactive Data Tables:

Please note: As specific research data for this compound using the outlined technologies was not found in the searches, the following are illustrative examples of how interactive tables could present data from future research.

Table 1: Hypothetical Gene Expression Changes in Response to this compound (Transcriptomics)

Gene SymbolFold Change (Treated/Control)p-valueBiological Process (Predicted)
Gene A2.50.01Stress Response
Gene B0.60.005Metabolic Pathway X
Gene C3.1< 0.001DNA Repair
Gene D0.40.02Apoptosis

Table 2: Hypothetical Metabolite Concentration Changes in Response to this compound (Metabolomics)

Metabolite NameRelative Concentration (Treated/Control)p-valueAssociated Pathway (Predicted)
Metabolite X1.80.03Lipid Metabolism
Metabolite Y0.50.01Amino Acid Metabolism
Metabolite Z2.2< 0.001Bile Acid Synthesis

These tables represent the kind of quantitative data that would be generated through the application of advanced omics techniques to this compound research, allowing for detailed analysis of its biological impact.

Q & A

Basic Research Questions

Q. What are the foundational protocols for synthesizing and characterizing Merepoxine in laboratory settings?

  • Methodological Answer : Synthesis of this compound requires adherence to standardized protocols for purity verification (e.g., HPLC, NMR) and reproducibility. For novel derivatives, provide full spectral data and elemental analysis. Known compounds require literature citations for identity confirmation. Experimental sections must detail solvents, catalysts, and reaction conditions to enable replication .

Q. How do researchers validate the pharmacokinetic properties of this compound in preclinical studies?

  • Methodological Answer : Use in vitro assays (e.g., plasma protein binding, metabolic stability in liver microsomes) and in vivo models (rodents) to assess absorption, distribution, and clearance. Data should include dose-response curves, AUC calculations, and statistical significance (p < 0.05). Cross-validate results with LC-MS/MS quantification .

Q. What biological targets are associated with this compound’s mechanism of action?

  • Methodological Answer : Employ target-based assays (e.g., enzyme inhibition, receptor binding) and omics approaches (transcriptomics/proteomics) to identify interactions. Use knockout models or siRNA to confirm target relevance. Include negative controls to rule off-target effects .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. Conduct meta-analyses of existing data to identify confounding variables (e.g., dosage, model systems). Use factorial designs to isolate variables and Bayesian statistics to quantify uncertainty .
  • Example Data Contradiction Analysis :

StudySample SizeModel SystemEfficacy (%)Confounding Factor
A (2022)n=30Murine72 ± 5High-fat diet
B (2023)n=45Primate58 ± 8Immunocompromised state

Q. What computational frameworks are optimal for predicting this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Combine molecular docking (AutoDock, Schrödinger) with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthetic analogs and in vitro assays. Address overfitting via cross-validation and external test sets .

Q. How can in vitro and in vivo models be integrated to improve translational relevance in this compound research?

  • Methodological Answer : Use organ-on-chip systems or 3D co-cultures to mimic human physiology. Validate in vitro findings with in vivo PD/PK studies. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align preclinical and clinical endpoints .

Q. What statistical methods mitigate bias in this compound’s dose-response studies?

  • Methodological Answer : Implement randomized block designs and blinded assessments. Use mixed-effects models to account for inter-individual variability. Report effect sizes (Cohen’s d) and confidence intervals instead of relying solely on p-values .

Q. How do researchers address ethical considerations in this compound’s animal and human trials?

  • Methodological Answer : Follow institutional review board (IRB) protocols for informed consent and humane endpoints. In animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement). For human trials, include Data Safety Monitoring Boards (DSMBs) and preregister designs on ClinicalTrials.gov .

Methodological Guidelines

  • Data Reproducibility : Document raw datasets, code, and instrument calibration logs in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) data sharing .
  • Literature Reviews : Systematically search PubMed, Scopus, and Web of Science using MeSH terms (e.g., “this compound AND pharmacokinetics”). Exclude non-peer-reviewed sources and perform citation chaining to identify seminal works .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.